![molecular formula C5H5N3O3 B2839248 2-Methyl-4-nitro-pyrazole-3-carbaldehyde CAS No. 1517860-48-8](/img/structure/B2839248.png)
2-Methyl-4-nitro-pyrazole-3-carbaldehyde
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Overview
Description
2-Methyl-4-nitro-pyrazole-3-carbaldehyde is a chemical compound. Pyrazole, the core structure of this compound, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The synthesis of a novel, powerful family of 5-reductase and aromatase inhibitors derived from 1, 2, 3-triazole derivative uses pyrazole-4-carbaldehyde as the starting material .Scientific Research Applications
- Application : 2-Methyl-4-nitro-pyrazole-3-carbaldehyde can be used as a building block for synthesizing more complex molecules. Researchers often functionalize the pyrazole ring to create diverse derivatives with tailored properties .
- Application : Scientists explore the potential of 2-Methyl-4-nitro-pyrazole-3-carbaldehyde as a precursor for designing novel drugs or bioactive compounds .
- Application : Explore the synthesis of bicyclic compounds containing 2-Methyl-4-nitro-pyrazole-3-carbaldehyde as a core. These fused systems may have unique properties and applications .
Synthetic Intermediates and Functionalization
Pharmaceutical Chemistry
Bicyclic Core Formation
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for 2-Methyl-4-nitro-pyrazole-3-carbaldehyde.
Mode of Action
Related compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution
Biochemical Pathways
Related compounds, such as indole derivatives, are known to affect a wide range of biological activities
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could potentially influence its bioavailability.
Result of Action
Related compounds, such as indole derivatives, are known to have various biological activities
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment between 2-8°c . This suggests that environmental conditions could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2-methyl-4-nitropyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-5(3-9)4(2-6-7)8(10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIYKUMGMYONAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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